N-methyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide
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Overview
Description
N-methyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide is a complex organic compound that features a piperazine ring, a pyrazole ring, and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenylpropyl group, and the attachment of the pyrazole ring. Common reagents used in these reactions include N-methylpiperazine, phenylpropyl bromide, and pyrazole-4-carboxylic acid. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-methyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, pyrazole derivatives, and phenylpropyl-containing compounds. Examples include:
- N-methyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide
- N-[2-(1H-pyrazol-4-yl)ethyl]acetamide
- 1-(3-phenylpropyl)piperazine
Uniqueness
N-methyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-methyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-25(12-9-18-15-23-24-16-18)20(27)14-19-21(28)22-10-13-26(19)11-5-8-17-6-3-2-4-7-17/h2-4,6-7,15-16,19H,5,8-14H2,1H3,(H,22,28)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBFRHQKFKZCCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CNN=C1)C(=O)CC2C(=O)NCCN2CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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